molecular formula C15H12BrNO2S B4677055 2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol

2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol

Cat. No. B4677055
M. Wt: 350.2 g/mol
InChI Key: LQAMKONAMCMBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol is a chemical compound that has recently gained attention in the field of scientific research due to its various potential applications. The compound is a member of the benzothiazole family and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol has shown potential applications in various scientific research fields. It has been studied for its anticancer, antimicrobial, and antioxidant properties. The compound has also been tested for its ability to inhibit certain enzymes and for its potential use as a fluorescent probe.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or by inducing apoptosis in cancer cells. The compound has also been shown to exhibit antioxidant properties by scavenging free radicals.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and bacteria. It has also been shown to exhibit antioxidant properties by reducing oxidative stress. Additionally, the compound has been shown to inhibit certain enzymes such as acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol in lab experiments is its potential applications in various scientific research fields. The compound has shown promise in anticancer, antimicrobial, and antioxidant studies. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's potential applications in other scientific research fields such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to explore its potential as a therapeutic agent.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-2-19-12-8-9(16)7-10(14(12)18)15-17-11-5-3-4-6-13(11)20-15/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAMKONAMCMBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol
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2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol
Reactant of Route 6
2-(1,3-benzothiazol-2-yl)-4-bromo-6-ethoxyphenol

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